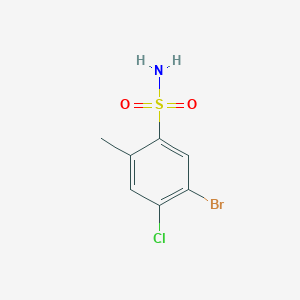

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-4-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHPMSSZMALXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reagents: 4-chlorobenzenesulfonyl chloride or chlorosulfonic acid, methylbenzene derivatives.

- Conditions: Reactions are generally performed at low to moderate temperatures (0–80°C) to control reactivity.

- Process: The methylbenzene derivative reacts with sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide.

Data:

| Step | Reagents | Temperature | Solvent | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Chlorosulfonic acid | 0–25°C | - | Moderate | Produces sulfonyl chlorides, precursor to sulfonamides |

| 2 | Methylbenzene derivative + sulfonyl chloride | 20–80°C | Organic solvent | Variable | Formation of sulfonamide linkage |

Halogenation of Benzene Rings Followed by Sulfonamide Formation

This method involves halogenating methylbenzene compounds to introduce bromine and chlorine substituents, followed by sulfonylation.

Procedure:

Data:

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| N-bromosuccinimide | Room temperature, in inert solvent | Brominated benzene | |

| Chlorosulfonic acid | 0–25°C | Sulfonyl chloride intermediate |

Preparation of Sulfonamide via Nucleophilic Substitution

This approach involves nucleophilic substitution of sulfonyl chlorides with amines derived from halogenated benzene compounds.

Procedure:

- Reagents: 4-chlorobenzenesulfonyl chloride, methylated halogenated benzene derivatives.

- Conditions: Reactions often occur in polar aprotic solvents like dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.

- Outcome: Formation of the sulfonamide linkage with high specificity.

Data:

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| 4-chlorobenzenesulfonyl chloride + amine | Dichloromethane | Room temperature | Up to 85% | Efficient sulfonamide formation |

Synthesis of Intermediates: Pyrimidine Derivatives

Some routes involve synthesizing pyrimidine intermediates, which are then functionalized to incorporate sulfonamide groups.

Procedure:

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyrimidine synthesis | Methyl 2-(4-bromophenyl) acetate + POCl₃ | Reflux 8h | 86.5% | |

| Sulfonamide derivation | Pyrimidine halide + sulfonyl chloride | Reflux | Variable | , |

Preparation of Benzophenone Derivatives

An alternative route involves the synthesis of benzophenone derivatives, which can be further functionalized into sulfonamides.

Procedure:

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride synthesis | 5-bromo-2-chlorobenzoic acid + SOCl₂ | Reflux 2–4h | 85% | |

| Benzophenone formation | Benzoyl chloride + phenetole | Reflux | 70–80% |

Summary of Key Data

| Method | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Sulfonylation of methylbenzenes | Chlorosulfonic acid, amines | 0–80°C | 60–85% | Widely used for sulfonamide synthesis |

| Halogenation + sulfonylation | N-bromosuccinimide, chlorosulfonic acid | Room temp | 50–80% | For halogenated derivatives |

| Pyrimidine functionalization | POCl₃, pyrimidine precursors | Reflux | 86.5% | For heterocyclic intermediates |

| Benzophenone route | SOCl₂, aluminum chloride | Reflux | 70–85% | For aromatic ketones |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonyl chlorides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are often used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide is recognized for its potential as a cytochrome P450 enzyme inhibitor , particularly CYP1A2. This inhibition can significantly influence drug metabolism, making it relevant in pharmacokinetics and drug development contexts . The compound's ability to modify biomolecules through sulfonation reactions also positions it as a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Biological Studies

The compound has been utilized in biological studies to explore interactions with various biological targets. Its role as an inhibitor of CYP1A2 suggests it could affect therapeutic outcomes when co-administered with other medications metabolized by this enzyme. Additionally, its structural features may enhance its efficacy against specific pathogens, similar to other sulfonamide drugs that exhibit broad-spectrum antibacterial properties .

Organic Synthesis

In organic chemistry, this compound serves as an important reagent for introducing sulfonamide groups into organic molecules. The presence of bromine and chlorine allows for further functionalization through established organic reactions, facilitating the synthesis of more complex compounds.

Industrial Applications

The compound is also applied in various industrial contexts:

- Production of Dyes and Pigments : Its reactivity makes it suitable for synthesizing specialty chemicals used in dye production.

- Chemical Intermediates : It is used as an intermediate in the synthesis of other chemicals due to its versatile functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-bromo-4-chloro-2-methylbenzene-1-sulfonamide, differing primarily in substituent positions or functional groups:

Electronic and Steric Effects

- Methyl vs. Methoxy Groups : The methyl group in the target compound provides moderate steric hindrance compared to the methoxy group in 5-bromo-3-chloro-2-methoxybenzene-1-sulfonamide, which introduces stronger electron-withdrawing effects and larger spatial demands .

- Halogen Positioning : Chlorine at position 4 (target) versus position 3 (5-bromo-3-chloro-2-methoxy derivative) alters the dipole moment and influences binding affinity in enzyme pockets .

Physicochemical Properties

Solubility and Lipophilicity

- The methyl group at position 2 enhances lipophilicity (logP ≈ 2.1) compared to hydroxyl or methoxy analogues (logP ≈ 1.5–1.8), improving membrane permeability but reducing aqueous solubility .

- Bromine and chlorine atoms contribute to a higher molecular weight and polar surface area (85 Ų), impacting bioavailability .

Spectroscopic Data

- ¹H NMR : The target compound’s aromatic protons resonate at δ 7.95 (d, J = 2.4 Hz) and 7.71 (dd, J = 8.9, 2.4 Hz), consistent with bromine’s deshielding effect. The methyl group at δ 2.3 (s) is distinct from methoxy signals (δ 3.8–4.0) in analogues .

Biological Activity

5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide, also known as 5-bromo-4-chloro-2-methylbenzenesulfonamide, is a sulfonamide compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its interactions with various biological targets.

The compound has a molecular formula of CHBrClNOS and a molecular weight of approximately 269.54 g/mol. The synthesis typically involves the introduction of sulfonamide groups into organic molecules through several chemical reactions, leveraging its sulfonyl chloride functionality for further modifications.

Inhibition of Cytochrome P450 Enzymes

One of the key biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for the metabolism of various drugs, and its inhibition can lead to significant drug-drug interactions. The compound's ability to modulate CYP1A2 activity suggests its relevance in pharmacokinetics and drug development contexts.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties, particularly through the inhibition of carbonic anhydrase IX (CA IX). CA IX is overexpressed in various tumors and plays a role in tumor microenvironment acidification, facilitating invasion and metastasis. High-affinity inhibitors targeting CA IX have been developed, showing promising selectivity over other carbonic anhydrase isozymes .

| Compound | Binding Affinity (K) | Selectivity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential CYP1A2 inhibitor |

| Methyl 5-sulfamoyl-benzoate | 0.12 nM | >100-fold over other CA isozymes | Anticancer activity |

Cardiovascular Effects

Research has also explored the cardiovascular effects of sulfonamide derivatives, including their impact on perfusion pressure and coronary resistance. In isolated rat heart models, certain benzenesulfonamides demonstrated significant alterations in coronary resistance, suggesting potential therapeutic applications in managing conditions like pulmonary hypertension .

Study on CYP1A2 Inhibition

In a controlled study examining the effects of this compound on CYP1A2 activity, results indicated a marked decrease in enzyme activity upon administration of the compound. This suggests that co-administration with other drugs metabolized by CYP1A2 could lead to increased plasma concentrations and potential toxicity due to reduced metabolic clearance.

Anticancer Efficacy Against MDA-MB-231 Cells

Another relevant study assessed the apoptosis-inducing effects of related sulfonamide compounds on MDA-MB-231 breast cancer cells. The results showed a significant increase in apoptotic cells when treated with specific derivatives, indicating that modifications to the sulfonamide structure can enhance anticancer efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-chloro-2-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sulfonation and halogenation steps. For example, sulfonyl chloride intermediates (e.g., 5-bromo-2-chlorobenzenesulfonyl chloride) can be reacted with amines under controlled conditions. A stepwise approach includes:

- Sulfonation : Chlorosulfonic acid reacts with a substituted benzene precursor at 0–5°C to form sulfonyl chlorides .

- Amination : Reaction with ammonia or methylamine in anhydrous solvents (e.g., DCM) at room temperature.

Yield optimization requires precise stoichiometry, inert atmospheres, and purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Answer:

- NMR : NMR detects aromatic protons (δ 7.04–7.95 ppm for substituted benzene rings) and methyl groups (δ 2.3–2.5 ppm). NMR identifies sulfonamide carbons (δ 45–50 ppm) and halogenated aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] peaks for CHBrClNOS at ~290 m/z) .

- X-ray Crystallography : Resolves substituent positions and bond angles, critical for distinguishing regioisomers .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

- Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).

- Stability : Degrades under prolonged UV exposure or high humidity. Store at 2–8°C in amber vials under nitrogen .

Advanced Research Questions

Q. How do the bromo, chloro, and methyl substituents influence electrophilic aromatic substitution (EAS) reactivity?

Answer:

- Bromo/Chloro : Strong deactivating, meta-directing groups reduce ring electron density, slowing EAS but favoring nucleophilic substitutions (e.g., Suzuki couplings) at the para position .

- Methyl : Weakly activating, ortho/para-directing group enhances reactivity at adjacent positions, creating regioselective pathways for functionalization .

Methodological Insight : Competitive EAS experiments with nitration (HNO/HSO) or halogenation (Br/Fe) reveal substituent dominance hierarchies .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition) be resolved?

Answer:

- Structural Variants : Compare analogs (e.g., 5-bromo-4-cyano-2-fluorobenzenesulfonamide vs. 5-bromo-2-methyl derivatives) to isolate substituent effects .

- Assay Conditions : Standardize pH (7.4 for physiological relevance), temperature (37°C), and co-solvent concentrations (e.g., DMSO ≤0.1%) to minimize artifacts .

- Computational Modeling : DFT calculations predict binding affinities to target enzymes (e.g., carbonic anhydrase) and validate experimental IC discrepancies .

Q. What experimental design strategies optimize reaction conditions for derivatives of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can optimize Pd-catalyzed cross-couplings .

- High-Throughput Screening (HTS) : Automated liquid handlers test 96-well plates with varying reagents, reducing optimization time by 70% .

Q. What are the applications of this compound in drug discovery, particularly as a sulfonamide-based pharmacophore?

Answer:

- Target Engagement : Acts as a zinc-binding group in metalloenzyme inhibitors (e.g., carbonic anhydrase, HDACs).

- SAR Studies : Methyl and halogen substituents enhance lipophilicity (logP) and blood-brain barrier penetration. Replace bromo with cyano to improve solubility .

Case Study : Derivatives showed IC values <100 nM against Mycobacterium tuberculosis enoyl-ACP reductase .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Reaction Path Search : Quantum mechanics (QM) methods (e.g., DFT) map transition states for sulfonamide formation or halogen displacement .

- Machine Learning (ML) : Train models on PubChem data to predict optimal catalysts (e.g., Pd/Cu systems for Ullmann couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.